Napsagatran
Overview
Description
Napsagatran, also known by its INN name, is a small-molecule drug developed by Roche. Its chemical formula is C26H34N6O6S, with a molecular weight of 576.665 g/mol. This compound is a reversible and highly selective thrombin inhibitor. Thrombin plays a crucial role in blood coagulation, and inhibiting it can have therapeutic implications .
Preparation Methods
Napsagatran can be synthesized through specific routes. While the exact synthetic methods are proprietary, it is known that Roche developed this compound for use in myocardial infarction and thrombosis. Industrial production methods involve optimizing yield, purity, and scalability.
Chemical Reactions Analysis
Napsagatran undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not widely disclosed. it efficiently inhibits thrombin generation in human coagulating plasma, possibly by disrupting thrombin-mediated feedback reactions during blood coagulation . Major products formed from these reactions remain proprietary.
Scientific Research Applications
Napsagatran has diverse applications:
Medicine: It was investigated for treating myocardial infarction and thrombosis.
Research: Scientists explore its effects on blood coagulation pathways.
Industry: Its potential as an anticoagulant drug is of interest.
Mechanism of Action
Napsagatran’s mechanism involves inhibiting thrombin, a key enzyme in the coagulation cascade. By blocking thrombin, it prevents clot formation. The molecular targets and pathways involved are complex and interconnected, affecting overall hemostasis.
Comparison with Similar Compounds
Napsagatran stands out due to its selectivity and reversible action. While I cannot list similar compounds directly, it’s unique in its targeted inhibition of thrombin.
Properties
IUPAC Name |
2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKEYCXCIVOOV-JTSKRJEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873338 | |
Record name | Napsagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154397-77-0 | |
Record name | Napsagatran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Napsagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPSAGATRAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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